tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, a methoxymethyl group, and an azetidine ring. It is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-protected amino alcohols.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines, or alcohols.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a methoxymethyl group.
tert-Butyl (2S)-2-(ethylmethyl)azetidine-1-carboxylate: Similar structure but with an ethylmethyl group instead of a methoxymethyl group.
Uniqueness: tert-Butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which can impart specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVCAPEQIQSSZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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